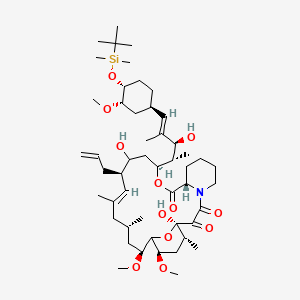![molecular formula C117H102O6 B1146355 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid CAS No. 1322530-57-3](/img/structure/B1146355.png)
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid is a complex organic compound with a highly intricate structure. This compound is notable for its extensive use in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure followed by the addition of various functional groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product. Industrial production methods may involve the use of specialized reactors and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid has a wide range of applications in scientific research. It is used in the development of new materials, including polymers and metal-organic frameworks (MOFs), due to its ability to form stable structures with various metals .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The functional groups attached to the core structure can interact with various enzymes and receptors, leading to changes in their activity. This can result in a range of biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid is unique due to its highly complex structure and the presence of multiple functional groups. Similar compounds include other polycarboxylic acids and aromatic compounds with extensive conjugation and branching .
Propiedades
IUPAC Name |
4-[14,24-bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H102O6/c1-61(2)13-10-16-64(7)19-22-67-25-31-73(32-26-67)91-88(70-37-43-79(44-38-70)115(118)119)82-55-49-76-53-59-86-101-93(75-35-29-69(30-36-75)24-21-66(9)18-12-15-63(5)6)90(72-41-47-81(48-42-72)117(122)123)84-57-51-78-54-60-87-102-92(74-33-27-68(28-34-74)23-20-65(8)17-11-14-62(3)4)89(71-39-45-80(46-40-71)116(120)121)83-56-50-77-52-58-85-100(91)106-97(82)94(76)104(86)110-112(106)109-103(85)95(77)98(83)107(102)113(109)111-105(87)96(78)99(84)108(101)114(110)111/h25-66H,10-24H2,1-9H3,(H,118,119)(H,120,121)(H,122,123) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRYANXTSLANQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C117H102O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1146275.png)
![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)

![[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1146278.png)
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)
![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)

